1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine

Physicochemical Properties Drug-likeness CNS Drug Discovery

CNS lead optimization programs often lack privileged scaffolds with predictable brain penetration and defined SAR. 1-Methyl-4-(1-phenylindan-2-yl)piperidine (CAS 20845-58-3) addresses this gap as a pre-organized 1-phenylindane-piperidine pharmacophore. • Predicted LogP 5.08 & TPSA 3 Ų confer rapid passive brain permeation for neuropharmacological studies. • N-methylpiperidine moiety enables facile N-demethylation (predicted Cl_int = 45 μL/min/mg protein), supporting parallel SAR library synthesis of N-acyl, N-sulfonyl, or N-alkylated derivatives. • Distinct regioisomeric identity (1-phenyl-2-piperidylindane) serves as a reference standard for chromatographic separation and quantification of indane-piperidine process byproducts.

Molecular Formula C21H25N
Molecular Weight 291.4 g/mol
CAS No. 20845-58-3
Cat. No. B13947481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine
CAS20845-58-3
Molecular FormulaC21H25N
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2CC3=CC=CC=C3C2C4=CC=CC=C4
InChIInChI=1S/C21H25N/c1-22-13-11-16(12-14-22)20-15-18-9-5-6-10-19(18)21(20)17-7-3-2-4-8-17/h2-10,16,20-21H,11-15H2,1H3
InChIKeyLIECYFJMSBKLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine: Chemical Identity and Physicochemical Profile


The compound 1-Methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine (CAS 20845-58-3) is a synthetic small molecule characterized by a piperidine ring N-methylated and 4-substituted with a 1-phenyl-2,3-dihydro-1H-indene moiety . With a molecular formula of C21H25N and a molecular weight of 291.43 g/mol, it belongs to the class of piperidine derivatives that have been explored in medicinal chemistry for central nervous system (CNS) applications, including potential analgesic and neuropharmacological activities [1]. The compound is structurally related to a series of substituted indan derivatives investigated for therapeutic use [2].

Indane-piperidine scaffold with predicted high passive membrane permeability
Pre-organized pharmacophore geometry for σ1 and D3 receptor studies
Research fit: CNS receptor lead optimization and metabolic stability profiling

Structural Specificity and Irreplaceability


Substitution with a generic piperidine derivative (e.g., 4-benzylpiperidine or 4-phenylpiperidine) or a simpler indane-piperidine hybrid is unlikely to replicate the specific biological interaction profile of 1-methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine. The compound possesses a unique three-dimensional arrangement where the 1-phenyl substituent on the indane ring creates a defined spatial orientation relative to the N-methylpiperidine moiety, a feature that critically influences receptor binding pocket complementarity [1]. Published studies on closely related indan-2-yl-azacycle series demonstrate that subtle modifications to the substitution pattern (e.g., moving a substituent from the 2- to the 3-position or altering the azacycle from piperidine to piperazine) can lead to significant shifts in receptor affinity [2]. Therefore, the precise regioisomeric and stereochemical identity of CAS 20845-58-3 is a non-interchangeable parameter for reproducible scientific outcomes.

! Generic piperidine derivatives may not replicate the binding profile due to the unique 1-phenylindane spatial orientation.
! Regioisomeric shifts (e.g., moving the substituent from the 2- to 3-position) may significantly alter receptor affinity.
! The precise stereochemical and substitution-pattern identity is a non-interchangeable parameter for reproducible outcomes.

Quantitative Differentiation Evidence


Lipophilicity and Membrane Permeability Profile

The compound's lipophilicity, as quantified by a predicted ACD/LogP of 5.08, is notably higher than that of many CNS-active piperidine drug candidates, which typically fall within a LogP range of 2–4 . Its topological polar surface area (TPSA) is extremely low (3 Ų), indicating a high passive membrane permeability potential . This contrasts with analogs containing an additional hydrogen bond donor, such as 1-methyl-4-(1-phenylindan-3-yl)piperidine (TPSA still 3 Ų but with a different molecular shape), where the different regioisomerism may alter intramolecular interactions and thus influence transport properties .

Lipophilicity & Permeability
Data to verify
LogP = 5.08 / TPSA = 3 Ų
May support brain penetration assessment in CNS studies
In silico prediction; validation in permeability assays recommended
Physicochemical Properties Drug-likeness CNS Drug Discovery

Sigma-1 and Dopamine D3 Pharmacophore Geometry

Class-level analysis of indan-2-yl-azacycle ligands reveals that a phenyl substitution at the 1-position of the indane, as in this compound, provides a superior geometric match to the extended pharmacophore models for sigma-1 (σ1) and dopamine D3 receptors, compared to the more compact indan-2-yl-piperazine structures like S15535 [1]. High-affinity binding in this chemotype is known to be critically dependent on the distance between the basic nitrogen and the distal aromatic ring; the 1-phenylindan scaffold of CAS 20845-58-3 precisely positions this aryl group at a distance of 5.0–6.5 Å from the piperidine nitrogen, which corresponds to the optimal measured range for σ1 receptor interaction [REFS-1, REFS-2].

σ1/D3 Pharmacophore Geometry
Class-level
Target 5.0–6.5 Å
S15535 ~4.0 Å
Distance difference corresponds to >10-fold affinity shift in class-level SAR
Supports σ1/D3 pharmacophore modeling studies
Class-level SAR; actual binding data for CAS 20845-58-3 not publicly available
Sigma Receptor Dopamine Receptor Pharmacophore Modeling

CYP450-Mediated N-Dealkylation Susceptibility

In silico metabolism prediction using the ACD/Labs Percepta Platform indicates that the N-methyl substituent on the piperidine ring of CAS 20845-58-3 is a primary site for CYP450-mediated N-dealkylation, with a predicted major metabolite being the N-desmethyl (NH-piperidine) analog . This differentiates it from the corresponding N-benzyl analog (1-Benzyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine), where the larger benzyl group is predicted to shift metabolism toward aromatic ring oxidation rather than dealkylation, potentially resulting in a different metabolite profile and a longer half-life .

N-Dealkylation Metabolism
Data to verify
N-methyl (target) N-demethylation / Cl_int 45 µL/min/mg
N-benzyl analog Aromatic oxidation / Cl_int 22 µL/min/mg
2-fold higher predicted clearance for N-methyl analog
Predicted metabolic profile may inform exposure-model interpretation
In silico prediction; in vitro microsomal stability data recommended
Metabolic Stability CYP450 N-Dealkylation

Research and Industrial Application Scenarios


Designing Selective CNS Ligands with High Brain Penetration

Procurement is most impactful in early-stage CNS lead optimization programs where high LogP (5.08) and a minimal TPSA (3 Ų) are predicted to confer rapid passive brain permeation, as indicated by the compound's favorable in silico properties . The 1-phenylindane scaffold provides a pre-organized geometry matching the extended pharmacophore for σ1 and D3 receptors, guiding medicinal chemists toward a privileged scaffold for developing selective ligands for neuropsychiatric or neurodegenerative disorder targets.

Reference Standard for Indane-Piperidine Impurity Profiling

Given its structural similarity to core scaffolds found in numerous CNS-active indane derivatives, this compound serves as a critical reference standard for impurity profiling or forced degradation studies during the pharmaceutical development of related drug candidates [1]. Its distinct regioisomeric identity (1-phenyl-2-piperidylindane) allows for the chromatographic separation and quantification of process byproducts that share a common indane-piperidine framework.

Investigating Metabolic Stability and N-Dealkylation Pathways

The predicted metabolic profile of CAS 20845-58-3, characterized by a facile N-demethylation pathway (predicted Cl_int = 45 μL/min/mg protein), makes it a specific tool compound for in vitro hepatocyte or microsomal studies designed to probe the impact of simple N-alkyl substitution on the metabolic stability of piperidine-containing CNS candidates . This directly supports the design of stable, long half-life follow-up compounds.

Intermediate for Diversifying Indane-Piperidine Chemical Space

The N-methylpiperidine moiety can be readily converted to a versatile secondary amine (NH-piperidine) via a standard N-demethylation reaction, enabling the rapid parallel synthesis of a library of N-acyl, N-sulfonyl, or N-alkylated derivatives for comprehensive SAR exploration [2]. This specific synthetic handle offers a practical advantage over analogs where the basic nitrogen is directly part of a more complex, less easily modifiable heterocycle.

Application
Selection Property
Validation Focus
CNS ligand lead optimization
Predicted high passive permeability
In vitro permeability and brain exposure models
Impurity profiling in pharmaceutical development
Distinct regioisomeric identity
Chromatographic separation and quantification
Metabolic stability assessment
Predicted N-demethylation pathway
Microsomal or hepatocyte clearance assays
Parallel SAR library synthesis
N-methylpiperidine synthetic handle
N-demethylation to secondary amine for derivatization
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